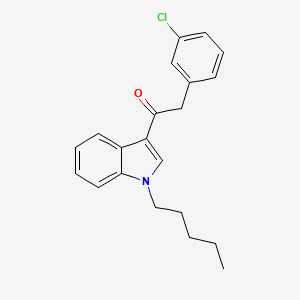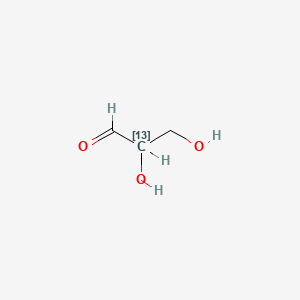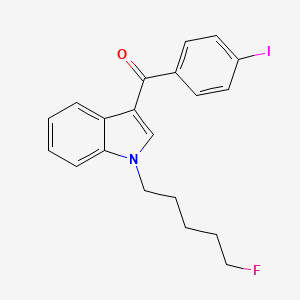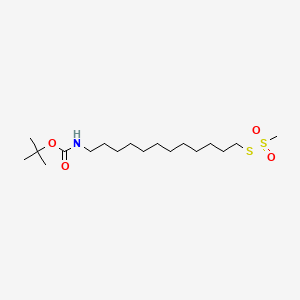
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is a chemical compound with the molecular formula C12H23NO6S2. It is commonly used in organic synthesis and proteomics research. The compound features a tert-butoxycarbonyl (t-Boc) protected amino group, which is a common protective group in organic chemistry to prevent unwanted reactions at the amino site during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate typically involves the protection of the amino group with a t-Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with a thiol would yield a thioether.
Deprotection Reactions: The major product is the free amine after removal of the t-Boc group.
Scientific Research Applications
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is used in various fields of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Proteomics Research: The compound is used to modify proteins and peptides, aiding in the study of protein structure and function.
Pharmaceutical Development: It can be used in the synthesis of drug candidates and other bioactive molecules.
Mechanism of Action
The mechanism of action of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate involves its ability to undergo substitution and deprotection reactions. The t-Boc group protects the amino group during synthetic steps and can be removed to reveal the reactive amine. The methanethiosulfonate group can react with nucleophiles, making it useful for modifying other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-1-dodecyl Methanethiosulfonate
- N-tert-Butoxycarbonyl-1-hexyl Methanethiosulfonate
Uniqueness
Properties
IUPAC Name |
tert-butyl N-(12-methylsulfonylsulfanyldodecyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-24-25(4,21)22/h5-16H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVYQWZDSWUBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
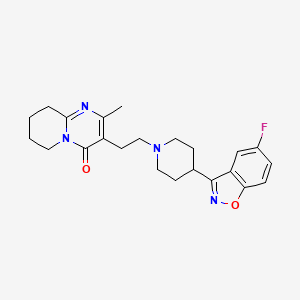
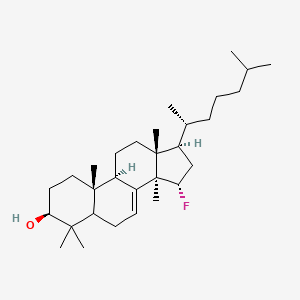
![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/new.no-structure.jpg)
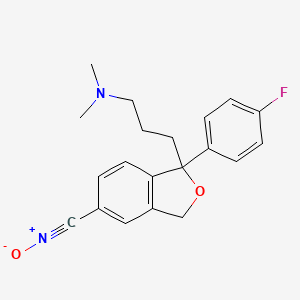
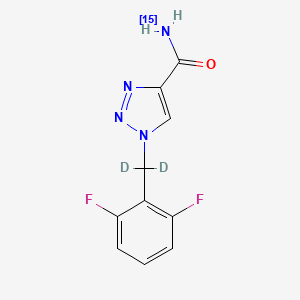
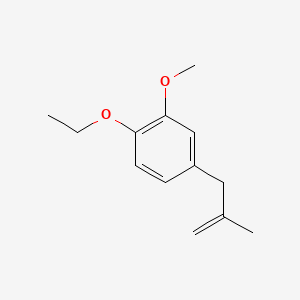

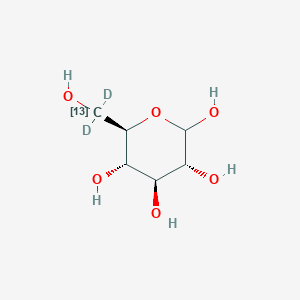
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
